molecular formula C13H17N3O3 B5426037 N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide

N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide

Cat. No.: B5426037
M. Wt: 263.29 g/mol
InChI Key: JGXFPYMUFQUERC-UVTDQMKNSA-N
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Description

N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide is a chemical compound with a complex structure that includes a nitrobenzamide group and a substituted imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoyl chloride with an appropriate amine, followed by the introduction of the imine group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide: shares structural similarities with other nitrobenzamides and imine-containing compounds.

    This compound: can be compared to compounds like nitrobenzene and benzamide derivatives.

Uniqueness

  • The unique combination of a nitro group and an imine group in this compound provides distinct chemical reactivity and potential biological activity.
  • Its specific structural features allow for targeted interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(2)7-10(3)14-15-13(17)11-5-4-6-12(8-11)16(18)19/h4-6,8-9H,7H2,1-3H3,(H,15,17)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXFPYMUFQUERC-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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